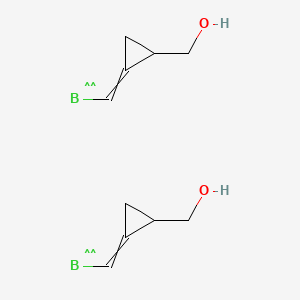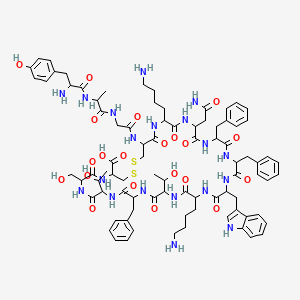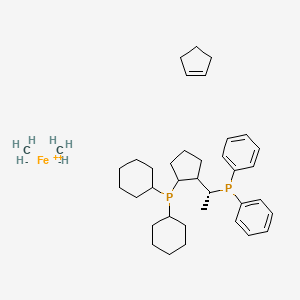
Methyl 3-isocyano-3-phenylpropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-isocyano-3-phenylpropionate is an organic compound with the molecular formula C11H11NO2. It is a member of the isocyanide family, characterized by the presence of an isocyano group (-NC) attached to a phenylpropionate backbone.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-isocyano-3-phenylpropionate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromo-3-phenylpropionate with silver cyanide (AgCN) under anhydrous conditions. The reaction typically proceeds at room temperature, yielding the desired isocyanide compound .
Another method involves the use of isocyanide insertion reactions, where a suitable precursor such as methyl 3-phenylpropionate is treated with a reagent like phosgene (COCl2) in the presence of a base. This method requires careful control of reaction conditions to avoid side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Methyl 3-isocyano-3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyano group can yield amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-isocyano-3-phenylpropionate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its metal-coordinating properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-isocyano-3-phenylpropionate involves its ability to coordinate with metal ions, forming stable complexes. This coordination can influence various biochemical pathways and molecular targets. For example, in medicinal chemistry, the compound’s metal-coordinating properties can enhance its binding affinity to specific enzymes or receptors, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
- Methyl isocyanide
- Phenyl isocyanide
- Cyclohexyl isocyanide
- tert-Butyl isocyanide
Uniqueness
Methyl 3-isocyano-3-phenylpropionate is unique due to its specific structural features, which combine the isocyano group with a phenylpropionate backboneIts ability to form stable metal complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial contexts .
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
methyl 3-isocyano-3-phenylpropanoate |
InChI |
InChI=1S/C11H11NO2/c1-12-10(8-11(13)14-2)9-6-4-3-5-7-9/h3-7,10H,8H2,2H3 |
InChIキー |
HRLQHNXLNYVTPB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1=CC=CC=C1)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13390074.png)
![(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B13390086.png)

![2-[3,4-Dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-prop-1-enyl-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390090.png)
![8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid](/img/structure/B13390092.png)

![N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide](/img/structure/B13390103.png)
![N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide](/img/structure/B13390104.png)

![7-hydroxy-N-[1-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B13390117.png)
![(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid](/img/structure/B13390125.png)
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;methane](/img/structure/B13390144.png)
![11-(4-Cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13390156.png)

